2,3,5-Trimethylpyridine 1-oxide

Overview

Description

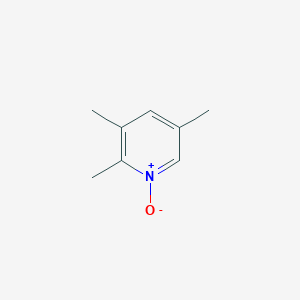

2,3,5-Trimethylpyridine 1-oxide (CAS No. 74409-42-0) is a pyridine derivative characterized by three methyl groups at the 2-, 3-, and 5-positions and an N-oxide functional group. Its molecular formula is C₈H₁₁NO (MW: 137.18 g/mol), with a polar surface area (PSA) of 25.46 Ų, indicating moderate polarity . It is synthesized via oxidation of 2,3,5-trimethylpyridine using hydrogen peroxide (H₂O₂) in dichloromethane, achieving yields up to 91% . This compound is notable as a pharmaceutical intermediate, particularly as Omeprazole Impurity 23 and Esomeprazole Sodium Impurity 35, underscoring its relevance in drug quality control .

Preparation Methods

Direct N-Oxidation of 2,3,5-Trimethylpyridine

The most industrially viable route involves the direct oxidation of 2,3,5-trimethylpyridine using hydrogen peroxide (H₂O₂) under acidic conditions.

Catalytic Oxidation with Phosphotungstic Acid

In EP0484265A1 , a catalytic system using phosphotungstic acid (H₃[P(W₃O₁₀)₄]·xH₂O) achieves near-quantitative yields (98–99%) within 70 minutes at 60–90°C . The reaction mechanism proceeds via a peroxometalate intermediate, which facilitates oxygen transfer to the pyridine nitrogen. Key parameters include:

| Parameter | Value |

|---|---|

| H₂O₂ concentration | 30–50% w/w |

| Molar ratio (H₂O₂:substrate) | 1.2:1 |

| Temperature | 60–90°C |

| Catalyst loading | 5–10 mol% |

This method eliminates the need for isolating intermediates, as the N-oxide product remains in solution for subsequent nitration steps .

Acetic Acid-Mediated Oxidation

EP0103553A1 details an alternative approach using acetic acid as both solvent and proton donor. Heating 2,3,5-trimethylpyridine (10.9 kg) in acetic acid (30 L) with 50% H₂O₂ at 90°C for 3 hours yields the N-oxide with 89% purity after recrystallization . Nuclear magnetic resonance (NMR) confirmation includes:

-

¹H-NMR (CDCl₃) : δ 2.22 (s, 3H), 2.27 (s, 3H), 2.51 (s, 3H), 8.18 (s, 1H) .

-

¹³C-NMR : Distinct peaks at δ 148.2 (C-1), 136.5 (C-3), and 123.8 (C-5) confirm regioselective oxidation .

Multi-Step Synthesis from Aliphatic Precursors

For applications requiring high-purity N-oxide, EP0226558A2 outlines a five-step synthesis starting from ethyl (monomethyl)acetoacetate and diethyl (monomethyl)malonate :

Reaction Sequence

-

Condensation : Ethyl 3-amino-2-methyl-2-butenoate reacts with diethyl 2-methylmalonate to form 4-hydroxy-3,5,6-trimethyl-2(1H)-pyridone.

-

Chlorination : Treatment with POCl₃ at 120°C produces 2,4-dichloro-3,5,6-trimethylpyridine.

-

Hydrogenolysis : Palladium-catalyzed hydrogenation (25 bar H₂) in acetic acid yields 2,3,5-trimethylpyridine.

-

Oxidation : H₂O₂ in acetic acid at 60°C converts the pyridine to its N-oxide (83% yield) .

Purification Strategy

-

pH-dependent extraction : At pH 2.1, diethyl ether removes byproducts like 2-chloro-3,5,6-trimethylpyridine. Target isolation at pH 4.6 improves purity to >98% .

-

Recrystallization : Ethyl acetate or acetone with triethylamine yields crystalline N-oxide (melting point 147–148°C) .

Comparative Analysis of Methodologies

| Method | Yield | Time | Purity | Scalability |

|---|---|---|---|---|

| Catalytic oxidation | 98–99% | 70 min | 95% | Industrial |

| Acetic acid route | 83% | 3 hrs | 89% | Pilot-scale |

| Multi-step synthesis | 78% | 48 hrs | 98% | Lab-scale |

Catalytic oxidation outperforms other methods in speed and yield but requires precise control of peroxide concentrations to avoid over-oxidation . The multi-step synthesis, while lengthier, offers superior purity for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trimethylpyridine 1-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: The N-oxide group can be reduced back to the corresponding amine.

Substitution: The methyl groups can participate in electrophilic substitution reactions

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Catalytic hydrogenation, metal hydrides.

Substitution: Electrophiles such as halogens, sulfonyl chlorides

Major Products Formed

Oxidation: Higher oxidized pyridine derivatives.

Reduction: 2,3,5-trimethylpyridine.

Substitution: Halogenated or sulfonated derivatives

Scientific Research Applications

Common Synthetic Route

- Reactants : 2,3,5-trimethylpyridine and hydrogen peroxide.

- Catalysts : Methyltrioxorhenium (MTO) can be used to enhance the reaction efficiency.

- Conditions : The reaction is conducted in dichloromethane at controlled temperatures to yield high purity products.

Yield and Purity

The synthesis of TMP-1-oxide can achieve yields up to 91% under optimized conditions.

Organic Synthesis

TMP-1-oxide serves as a catalyst and reagent in various organic synthesis reactions. Its role as a mild Lewis base enhances the reactivity of nucleophiles towards electrophiles, making it particularly useful in oxidation reactions .

Medicinal Chemistry

TMP-1-oxide is explored as an intermediate in the synthesis of pharmaceutical compounds such as omeprazole, a medication used to treat gastroesophageal reflux disease (GERD). The compound's ability to facilitate the formation of complex molecules makes it valuable in drug development .

Case Study: Omeprazole Synthesis

In a patented process for synthesizing omeprazole:

- TMP-1-oxide is formed by oxidizing 2,3,5-trimethylpyridine.

- The process involves several steps including nitration and nucleophilic substitution.

- High yields of over 90% are reported when using specific catalysts and reaction conditions .

Research has indicated potential biological activities associated with TMP-1-oxide. Studies are ongoing to explore its interactions with biomolecules and its effects on biological systems.

Industrial Applications

In industrial settings, TMP-1-oxide is utilized in the production of fine chemicals and serves as a stabilizer in various formulations. Its chemical properties allow for enhanced stability and reactivity in industrial processes .

Comparative Analysis with Related Compounds

The following table compares TMP-1-oxide with other pyridine derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methylpyridine N-Oxide | One methyl group on pyridine | Less sterically hindered; different reactivity |

| 3-Methylpyridine N-Oxide | One methyl group on pyridine | Different positional isomer; distinct properties |

| 4-Methoxy-2,3,5-trimethylpyridine N-Oxide | Methoxy group addition | Alters solubility and reactivity significantly |

| 2,6-Dimethylpyridine N-Oxide | Two methyl groups at different positions | Exhibits different biological activity profiles |

The presence of three methyl groups at positions 2, 3, and 5 enhances steric hindrance and influences the chemical reactivity of TMP-1-oxide compared to its analogs.

Mechanism of Action

The mechanism of action of 2,3,5-trimethylpyridine 1-oxide often involves its role as a mild Lewis base. It can activate Lewis acidic parts of molecules, increasing the reactivity of nucleophilic parts towards electrophiles. This property makes it useful in catalysis and organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs of 2,3,5-Trimethylpyridine 1-oxide, ranked by similarity scores (0.98–0.82) :

| Compound Name | CAS No. | Molecular Formula | Substituents | Similarity Score |

|---|---|---|---|---|

| 2,3,5-Trimethyl-4-nitropyridine 1-oxide | 37699-43-7 | C₈H₁₀N₂O₃ | 2,3,5-CH₃; 4-NO₂ | 0.98 |

| 2,5-Dimethyl-4-nitropyridine 1-oxide | 1131-20-0 | C₇H₇N₂O₃ | 2,5-CH₃; 4-NO₂ | 0.95 |

| 5-Ethyl-2-methyl-4-nitropyridine 1-oxide | 68707-69-7 | C₈H₁₀N₂O₃ | 2-CH₃; 5-C₂H₅; 4-NO₂ | 0.90 |

| 4-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide | 126259-73-2 | C₈H₈N₂O₃ | Cyclopentane-fused; 4-NO₂ | 0.82 |

Key Observations :

- Alkyl Chain Modifications : Substituting a methyl group with ethyl (e.g., 5-Ethyl-2-methyl-4-nitropyridine 1-oxide) reduces symmetry and may lower melting points due to disrupted crystallinity .

Physical and Chemical Properties

Notes:

- Safety Profile : Both 2,3,5- and 2,4,6-Trimethylpyridine 1-oxide share similar hazards (skin/eye irritation, respiratory toxicity), necessitating handling under inert atmospheres .

- Thermal Stability: Alkyl chain length and nitro groups influence decomposition temperatures.

Commercial and Regulatory Status

- This compound: Available from suppliers like Shanghai Qiansi Biological Technology and Shenzhen Hengfeng Wanda Pharma at purities ≥98%, priced at ~¥3,800–26,300 JPY depending on quantity .

- Regulatory Status : Listed in the Chinese Existing Chemical Substance Inventory (IECSC) under parent compound 2,3,5-trimethylpyridine (CAS 695-98-7) .

Biological Activity

2,3,5-Trimethylpyridine 1-oxide (TMP-1-oxide) is a heterocyclic organic compound that has garnered interest in various fields, particularly in chemistry and biology. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure : TMP-1-oxide is characterized by a pyridine ring with three methyl substituents at the 2, 3, and 5 positions and an N-oxide functional group. This structure contributes to its unique reactivity and biological properties.

Mechanism of Action : The compound exhibits both oxidative and reductive properties, allowing it to act as a catalyst in various chemical reactions. It can participate in oxidation reactions, which are crucial for the synthesis of several biologically active compounds. Its role as a mild Lewis base enhances the reactivity of nucleophilic parts of molecules towards electrophiles, making it useful in organic synthesis and potentially in biological systems.

Antimicrobial Properties

Research has indicated that TMP-1-oxide possesses antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that it could be developed into an antimicrobial agent. The compound's ability to disrupt microbial cell function may be attributed to its oxidative properties .

Interaction with Biomolecules

TMP-1-oxide has been investigated for its interactions with various biomolecules. Its oxidative capabilities suggest potential effects on cellular signaling pathways and gene expression. The compound may influence enzyme activity through binding interactions or modulation of biochemical pathways .

Pharmacological Applications

TMP-1-oxide has been explored as an intermediate in the synthesis of pharmaceutical compounds. Notably, it plays a role in the production of gastric acid inhibitors such as omeprazole. The synthesis process involves oxidation reactions where TMP-1-oxide is converted into more complex structures with therapeutic potential .

Case Studies and Experimental Data

- Antimicrobial Activity : A study conducted on the antibacterial efficacy of TMP-1-oxide showed significant inhibition against Gram-positive bacteria, highlighting its potential as a lead compound for new antibiotics .

- Pharmacokinetics : Research indicates that TMP-1-oxide is poorly soluble in water but soluble in most organic solvents. This property is crucial for its application in drug formulation and delivery systems.

- Biochemical Pathways : Investigations into the biochemical pathways affected by TMP-1-oxide revealed alterations in metabolic processes within treated cells. These changes suggest that the compound could modulate cellular responses to oxidative stress .

Data Summary

| Property | Details |

|---|---|

| Molecular Formula | C₇H₉N₁O |

| Molecular Weight | 137.15 g/mol |

| Solubility | Soluble in organic solvents; poorly soluble in water |

| Biological Activity | Antimicrobial; potential enzyme modulator |

| Pharmacological Role | Intermediate for gastric acid inhibitors |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,3,5-trimethylpyridine 1-oxide, and how are they validated?

- The compound is synthesized via oxidation of 2,3,5-trimethylpyridine (collidine). A common method involves using nitric acid or other oxidizing agents under controlled conditions. Structural validation is achieved through multinuclear NMR spectroscopy (1H, 13C) and comparison to literature data . Purity is confirmed by 1H NMR (≥99%) and rigorous drying under vacuum (2 × 10⁻¹ Pa) at 373–383 K .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Critical properties include:

- Solubility : Slightly soluble in chloroform and methanol .

- Thermal stability : Melting point 40–41°C; boiling point 95–98°C at 0.00998 Torr .

- Hygroscopicity : Requires storage under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

- Acidity : Predicted pKa ~1.62, influencing reactivity in proton-coupled reactions .

Q. How is this compound utilized in pharmaceutical synthesis?

- It serves as a critical intermediate in synthesizing omeprazole, a proton pump inhibitor. The process involves oxidation, nitration, and condensation steps with reagents like 2-mercapto-5-methoxybenzimidazole, achieving ~42% overall yield . Its N-oxide functionality enables regioselective functionalization during drug synthesis .

Advanced Research Questions

Q. How do reaction conditions (temperature, catalyst, time) impact the synthesis of 2,3,5-trimethylpyridine derivatives?

- Optimization studies using 3-amino-2-methylpropenal and methylethylketone show that:

- Temperature : Higher temperatures (e.g., 105°C) improve yield but risk side reactions.

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in cross-coupling reactions .

- Time : Prolonged reaction times (48+ hours) are required for high-purity ionic liquid derivatives . Data from Table I in provides a comparative framework for parameter optimization.

Q. What analytical methods resolve contradictions in purity assessment between NMR and chromatographic data?

- Discrepancies often arise from residual solvents or hygroscopic absorption. Mitigation strategies include:

- Combined NMR/GC-MS : Cross-validation using GC-MS (electron-impact mode, 70 eV ionization) detects volatile impurities below NMR detection limits .

- Karl Fischer titration : Quantifies trace moisture affecting hygroscopic samples .

Q. How does the alkyl chain configuration in polyalkylpyridinium ionic liquids affect thermal stability?

- Studies show that alkyl chain length and branching on the pyridinium ring modulate thermal decomposition temperatures. For example, longer chains increase hydrophobicity but reduce thermal stability due to van der Waals disruption. TGA data correlated with 1H NMR structural analysis can elucidate these relationships .

Q. What metabolic pathways involve pyridine N-oxide derivatives, and how are they tracked in vivo?

- LC-MS-based metabolomics identifies metabolites like arecoline 1-oxide and its conjugates. For this compound, isotopic labeling (e.g., ¹⁵N or ¹³C) combined with high-resolution MS enables tracking of oxidation, methylation, and glutathione conjugation pathways .

Q. How do structural modifications of this compound influence its reactivity in heterocyclic coupling reactions?

- The N-oxide group enhances electrophilicity at adjacent carbons, facilitating nucleophilic aromatic substitution. For example, nitration at the 4-position is favored due to electron withdrawal by the N-oxide, as shown in omeprazole synthesis . Computational modeling (DFT) can predict regioselectivity in such reactions.

Q. Methodological Considerations

- Synthetic Reproducibility : Adhere to vacuum drying protocols (48 hours at 383 K) to ensure anhydrous conditions .

- Analytical Rigor : Use ≥400 MHz NMR for resolution of methyl group splitting patterns .

- Safety : Handle with inert-atmosphere techniques due to hygroscopicity and potential peroxide formation .

Properties

IUPAC Name |

2,3,5-trimethyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-4-7(2)8(3)9(10)5-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBDSWBSEXCSSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C([N+](=C1)[O-])C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440623 | |

| Record name | 2,3,5-trimethylpyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74409-42-0 | |

| Record name | Pyridine, 2,3,5-trimethyl-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74409-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-trimethylpyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine, 2,3,5-trimethyl-, 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.